N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2 and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications
Experimental and Theoretical Studies
Research into pyrazole derivatives, such as N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, has led to experimental and theoretical studies aimed at understanding their chemical properties and reaction mechanisms. Yıldırım, Kandemirli, and Demir (2005) explored functionalization reactions of pyrazole derivatives, revealing insights into their structural and chemical behaviors, which are pivotal for designing new compounds with potential applications in drug development and material sciences (Yıldırım, Kandemirli, & Demir, 2005).
Antitubercular Agents
The search for new antitubercular agents has led to the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. Tang et al. (2015) found that these compounds exhibit promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of pyrazole derivatives in developing new treatments for tuberculosis (Tang et al., 2015).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The development of methods for synthesizing polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, is crucial for advancing research in organic and medicinal chemistry. Moustafa et al. (2022) explored regioselective synthesis methods, contributing to the creation of compounds with significant biological activities (Moustafa et al., 2022).
Antifungal Activity
Investigations into the antifungal activity of pyrazole derivatives, such as this compound, have shown their potential as growth inhibitors of phytopathogenic fungi. Vicentini et al. (2007) studied the growth inhibition of various fungi, revealing the biological activity spectrum of these compounds and suggesting their use in agricultural applications (Vicentini et al., 2007).
Inhibitors of Co-Activator Associated Arginine Methyltransferase 1 (CARM1)
Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, related to the target chemical structure, demonstrated their potential as inhibitors of CARM1, a co-activator associated arginine methyltransferase. This study opens avenues for the development of novel therapeutic agents targeting epigenetic regulators (Allan et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
If it acts similarly to related compounds, it may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the cell cycle regulation pathway by inhibiting CDK2 .
Result of Action
If it acts similarly to related compounds, it may lead to cell cycle disruption and potentially cell death .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-9,11H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNZJKFOHDSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.